N-(3-{[(3-fluorophenyl)sulfonyl]amino}phenyl)propanamide
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Overview
Description
N-[3-(3-Fluorobenzenesulfonamido)phenyl]propanamide is a chemical compound that belongs to the class of sulfonamides Sulfonamides are known for their wide range of biological activities, including antibacterial, antitumor, and antiviral properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(3-Fluorobenzenesulfonamido)phenyl]propanamide typically involves the amidation reaction. The process begins with the preparation of 3-fluorobenzenesulfonamide, which is then reacted with 3-aminophenylpropanamide under specific conditions to form the desired compound. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as dimethylformamide (DMF) or dichloromethane (DCM), at elevated temperatures .
Industrial Production Methods
In an industrial setting, the production of N-[3-(3-Fluorobenzenesulfonamido)phenyl]propanamide can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters, leading to higher yields and purity of the final product. The use of automated systems and advanced analytical techniques ensures consistent quality and efficiency in the production process .
Chemical Reactions Analysis
Types of Reactions
N-[3-(3-Fluorobenzenesulfonamido)phenyl]propanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of sulfonic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted sulfonamides.
Scientific Research Applications
N-[3-(3-Fluorobenzenesulfonamido)phenyl]propanamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: Studied for its potential antibacterial and antiviral properties.
Medicine: Investigated for its potential use as an anticancer agent due to its ability to inhibit certain enzymes involved in cancer cell proliferation.
Industry: Utilized in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-[3-(3-Fluorobenzenesulfonamido)phenyl]propanamide involves its interaction with specific molecular targets. The compound is known to inhibit enzymes such as lysine-specific demethylase 1 (LSD1), which plays a crucial role in regulating histone methylation. By inhibiting LSD1, the compound can interfere with the expression of genes involved in cancer cell growth and proliferation .
Comparison with Similar Compounds
Similar Compounds
3-Bromo-N-(3-fluorophenyl)benzenesulfonamide: Similar structure but with a bromine atom instead of a propanamide group.
N-Fluorobenzenesulfonimide: Used as a fluorinating agent in organic synthesis.
Uniqueness
N-[3-(3-Fluorobenzenesulfonamido)phenyl]propanamide is unique due to its specific structure, which allows it to interact with a different set of molecular targets compared to other sulfonamides. This makes it a valuable compound for research and development in various scientific fields .
Properties
Molecular Formula |
C15H15FN2O3S |
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Molecular Weight |
322.4 g/mol |
IUPAC Name |
N-[3-[(3-fluorophenyl)sulfonylamino]phenyl]propanamide |
InChI |
InChI=1S/C15H15FN2O3S/c1-2-15(19)17-12-6-4-7-13(10-12)18-22(20,21)14-8-3-5-11(16)9-14/h3-10,18H,2H2,1H3,(H,17,19) |
InChI Key |
KSRSXDOETZUYKB-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)NC1=CC(=CC=C1)NS(=O)(=O)C2=CC=CC(=C2)F |
Origin of Product |
United States |
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